molecular formula C33H49N9O8 B14084936 H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH

H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH

Katalognummer: B14084936
Molekulargewicht: 699.8 g/mol
InChI-Schlüssel: RTKCCHKIDOPIQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH is a synthetic peptide composed of glycine, valine, tyrosine, proline, histidine, and lysine. Peptides like this one are often used in various scientific research applications due to their unique properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed.

    Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine and histidine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Wissenschaftliche Forschungsanwendungen

H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of peptide-based materials and coatings.

Wirkmechanismus

The mechanism of action of H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH depends on its specific interactions with biological targets. It may bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved can vary based on the peptide’s structure and modifications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    H-Gly-DL-Val-DL-Tyr-DL-Pro-DL-His-DL-Lys-OH: shares similarities with other synthetic peptides like H-DL-Val-DL-Tyr-DL-Pro-DL-Asn-Gly-DL-Ala-DL-Glu-DL-Asp-DL-Glu-DL-Ser-DL-Ala-DL-Glu-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH .

    Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.

Uniqueness

The uniqueness of This compound lies in its specific sequence and potential biological activities. Its combination of amino acids can confer unique properties, making it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C33H49N9O8

Molekulargewicht

699.8 g/mol

IUPAC-Name

6-amino-2-[[2-[[1-[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C33H49N9O8/c1-19(2)28(41-27(44)16-35)31(47)40-25(14-20-8-10-22(43)11-9-20)32(48)42-13-5-7-26(42)30(46)39-24(15-21-17-36-18-37-21)29(45)38-23(33(49)50)6-3-4-12-34/h8-11,17-19,23-26,28,43H,3-7,12-16,34-35H2,1-2H3,(H,36,37)(H,38,45)(H,39,46)(H,40,47)(H,41,44)(H,49,50)

InChI-Schlüssel

RTKCCHKIDOPIQT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.